molecular formula C15H21NOS B8779143 2,6-DI-Tert-butyl-4-thiocyanato-phenol CAS No. 3957-71-9

2,6-DI-Tert-butyl-4-thiocyanato-phenol

Cat. No.: B8779143
CAS No.: 3957-71-9
M. Wt: 263.4 g/mol
InChI Key: DTXYORKWCOQPMN-UHFFFAOYSA-N
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Description

2,6-Di-Tert-butyl-4-thiocyanato-phenol is a phenolic derivative characterized by two bulky tert-butyl groups at the 2- and 6-positions of the aromatic ring and a thiocyanate (-SCN) substituent at the 4-position. This structural configuration imparts unique chemical properties, including enhanced steric hindrance and electronic effects.

Properties

CAS No.

3957-71-9

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C15H21NOS/c1-14(2,3)11-7-10(18-9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3

InChI Key

DTXYORKWCOQPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC#N

Origin of Product

United States

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (CAS 128-39-2)

  • Substituents : Methyl group at the 4-position.
  • Thiocyanate may enhance metal-chelating properties, which could broaden applications in catalysis or corrosion inhibition. Methyl-substituted analogs exhibit higher thermal stability in non-polar matrices (e.g., polyethylene), whereas the thiocyanate derivative may perform better in polar solvents .

2-(tert-Butyl)-4,6-dimethylphenol (CAS 88-18-6)

  • Substituents : Methyl groups at 4- and 6-positions, tert-butyl at 2-position.
  • Key Differences: Reduced steric hindrance around the phenolic -OH group compared to the 2,6-di-tert-butyl configuration, leading to faster radical scavenging but lower long-term stability.

2,4-Di-tert-butyl-6-methylphenol (CAS 57354-65-1)

  • Substituents : tert-Butyl groups at 2- and 4-positions, methyl at 6-position.
  • The 4-thiocyanate group may increase solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to the methyl-substituted analog .

4-(tert-Butyl)-2,6-diisopropylphenol (CAS 616-55-7)

  • Substituents : Isopropyl groups at 2- and 6-positions, tert-butyl at 4-position.
  • Key Differences: Isopropyl groups are less bulky than tert-butyl, resulting in lower steric protection of the phenolic -OH group. The thiocyanate substituent in the target compound may enable covalent bonding with sulfur-containing polymers, offering advantages in rubber or adhesive formulations .

Data Table: Structural and Hypothetical Property Comparison

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties (Hypothetical)
2,6-Di-Tert-butyl-4-thiocyanato-phenol - 2,6-(tert-butyl); 4-(SCN) ~280.4 High polarity, moderate thermal stability
2,6-Di-tert-butyl-4-methylphenol 128-39-2 2,6-(tert-butyl); 4-(CH₃) 220.35 High thermal stability, low solubility
2-(tert-Butyl)-4,6-dimethylphenol 88-18-6 2-(tert-butyl); 4,6-(CH₃) 178.27 Fast radical scavenging, volatile
2,4-Di-tert-butyl-6-methylphenol 57354-65-1 2,4-(tert-butyl); 6-(CH₃) 234.37 Asymmetric structure, low crystallinity
4-(tert-Butyl)-2,6-diisopropylphenol 616-55-7 2,6-(isopropyl); 4-(tert-butyl) 250.39 Moderate steric hindrance, flexible

Notes and Limitations

  • Data Gaps : Experimental data on the target compound’s antioxidant efficiency, solubility, and thermal stability are scarce. Comparisons rely on structural analogies and substituent effects.
  • Contradictions : While thiocyanate’s electron-withdrawing nature may reduce radical-scavenging activity in some contexts, its metal-binding ability could enhance stabilization in others. Further studies are needed to resolve this .
  • Research Opportunities: Synthesis and testing of this compound in polymer matrices or biological systems (e.g., enzyme inhibition) are recommended.

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